molecular formula C7H3F3O2 B1332066 2,4,6-Trifluorobenzoic acid CAS No. 28314-80-9

2,4,6-Trifluorobenzoic acid

Cat. No.: B1332066
CAS No.: 28314-80-9
M. Wt: 176.09 g/mol
InChI Key: SJZATRRXUILGHH-UHFFFAOYSA-N
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Description

2,4,6-Trifluorobenzoic acid is an organic compound with the chemical formula C7H3F3O2. It is characterized by the presence of three fluorine atoms attached to a benzene ring, specifically at the 2, 4, and 6 positions. This compound is a white crystalline solid and is known for its strong acidity. It is widely used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,4,6-Trifluorobenzoic acid involves the hydrolysis of 3,5-dichloro-2,4,6-trifluorobenzonitrile. This process includes the following steps:

Industrial Production Methods: In industrial settings, the production of this compound can be optimized to minimize impurities. For instance, a process involving the de-chlorination of 3,5-dichloro-2,4,6-trifluorobenzonitrile using a transition metal catalyst in the presence of an alkanoic acid and water, followed by hydrolysis, has been developed to reduce the formation of difluorobenzoic acid impurities .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Oxidation Reactions: The compound can be oxidized to form more complex structures.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,6-Trifluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various fluorinated compounds, which are important in materials science and organic chemistry.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can help in studying enzyme mechanisms and drug interactions.

    Medicine: It serves as a building block for the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and photosensitizers .

Comparison with Similar Compounds

  • 2,3,6-Trifluorobenzoic acid
  • 2,4,5-Trifluorobenzoic acid
  • 2,4-Difluorobenzoic acid

Comparison: 2,4,6-Trifluorobenzoic acid is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and physical properties. For example, the 2,4,5-trifluorobenzoic acid has a different substitution pattern, which can lead to variations in its acidity and reactivity. Similarly, 2,3,6-trifluorobenzoic acid has a different arrangement of fluorine atoms, affecting its interaction with other molecules .

Properties

IUPAC Name

2,4,6-trifluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZATRRXUILGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334327
Record name 2,4,6-Trifluorobenzoic acid
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Molecular Weight

176.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28314-80-9
Record name 2,4,6-Trifluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28314-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,4,6-trifluoro-
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Record name 2,4,6-Trifluorobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-trifluorobenzoic acid
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Synthesis routes and methods

Procedure details

A stirred solution of 10.0 grams (0.076 mole) of 1,3,5-trifluorobenzene in 150 ml of anhydrous tetrahydrofuran, under an argon atmosphere, was cooled to -78° and 4.8 grams (0.076 mole) of n-butyllithium (as 48.7 ml of a 1.55 molar solution in hexane) was added dropwise during a 30-minute period. Upon completion of addition the reaction mixture was stirred at -78° for eight hours. A quantity of fresh, crushed dry ice, sufficient to cause the reaction mixture to become a thick slurry, was added to the reaction vessel. The reaction mixture was allowed to warm to ambient temperature as it was stirred for 26 hours. The tetrahydrofuran was removed from the reaction mixture under reduced pressure. The residue was washed into a separatory funnel with 100 ml of aqueous 2N sodium hydroxide and 200 ml of diethyl ether. The aqueous base layer was separated and the organic layer extracted with two 100 ml portions of aqueous 2N sodium hydroxide. The organic layer was discarded and the combined aqueous base layer and extracts were washed with 100 ml of diethyl ether, cooled, and acidified with concentrated hydrochloric acid. The mixture was saturated with sodium chloride and extracted with three portions of 150 ml each of diethyl ether. The combined ether extracts were dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to a solid residue. The residue was recrystallized from toluene to give 10.2 grams of 2,4,6-trifluorobenzoic acid; mp 225°-227°.
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10 g
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4.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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